4,5-Diamino-6-hydroxypyrimidine
Overview
Description
It is a novel compound that has shown significant promise in the treatment of various hematological malignancies, particularly multiple myeloma and lymphoma . CC-220 works by targeting cereblon, a protein that plays a crucial role in the regulation of the immune system and the degradation of specific proteins .
Mechanism of Action
Target of Action
The primary target of 4,5-Diamino-6-hydroxypyrimidine is GTP cyclohydrolase I , a rate-limiting enzyme in protein synthesis . This enzyme plays a crucial role in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthases and aromatic amino acid hydroxylases .
Mode of Action
This compound acts as a selective and specific inhibitor of GTP cyclohydrolase I . By inhibiting this enzyme, it effectively blocks the synthesis of tetrahydrobiopterin (BH4) and subsequently suppresses the production of nitric oxide (NO) .
Result of Action
The inhibition of nitric oxide production by this compound can have significant effects at the molecular and cellular levels. For instance, it has been shown to inhibit immune-activated nitric oxide production . This could potentially modulate immune responses and inflammatory processes.
Biochemical Analysis
Biochemical Properties
4,5-Diamino-6-hydroxypyrimidine is known to interact with various enzymes, proteins, and other biomolecules. It is a specific inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in de novo pterin synthesis . This interaction blocks the synthesis of Tetrahydrobiopterin (BH4) and suppresses NO production .
Cellular Effects
The effects of this compound on cells are diverse. It has been reported to have neuroprotective effects in a middle cerebral artery occlusion rat model . It also inhibits immune-activated nitric oxide production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It inhibits GTP cyclohydrolase I, thereby blocking the synthesis of BH4 and suppressing NO production . This inhibition can effectively block NO production in several cell types .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been used to study the role of nitric oxide synthase in blood pressure regulation .
Metabolic Pathways
This compound is involved in the metabolic pathway of de novo pterin synthesis, where it acts as an inhibitor of GTP cyclohydrolase I .
Subcellular Localization
Given its role in inhibiting GTP cyclohydrolase I, it is likely to be found in the cytoplasm where this enzyme is located .
Preparation Methods
The synthesis of CC-220 involves several steps, including the use of the Petasis borono-Mannich reaction, which utilizes amines, aldehydes, and boronic acids as the nucleophile component . This reaction is known for its mild conditions and wide availability of starting materials . The industrial production of CC-220 is still under development, but it involves optimizing the reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
CC-220 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CC-220 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
CC-220 is similar to other cereblon-binding compounds like lenalidomide and pomalidomide . it has shown greater potency and efficacy in preclinical studies . Unlike lenalidomide and pomalidomide, CC-220 has a higher binding affinity for cereblon and induces a more rapid degradation of target proteins . This makes it a promising candidate for the treatment of hematological malignancies that are resistant to other therapies .
Similar Compounds
- Lenalidomide
- Pomalidomide
Properties
IUPAC Name |
4,5-diamino-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-3(6)7-1-8-4(2)9/h1H,5H2,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRHKLKFADDKHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168240 | |
Record name | 4,5-Diaminohypoxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1672-50-0 | |
Record name | 4,5-Diaminohypoxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Diamino-6-hydroxypyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Diaminohypoxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Diamino-6-hydroxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions of 4,5-diamino-6-hydroxypyrimidine with other chemical entities?
A1: this compound exhibits reactivity with a variety of compounds. For instance, it readily reacts with 7-chloro-5,8-quinolinequinone to synthesize angular 11-amino-1,8,10-triazabenzo(a)phenoxazin-5-one, a compound with potential biological activities. [] Additionally, it acts as a nucleophile in condensation reactions with tricyclic diketones, leading to the formation of cyclic analogues of pteridine derivatives, some of which have shown activity against the hepatitis C virus. []
Q2: Can you elaborate on the degradation pathways of 4-hydroxypteridine derivatives involving this compound?
A2: Studies demonstrate that 4-hydroxypteridine and its methyl derivatives undergo cleavage reactions with nucleophiles like hydroxylamine and methoxyamine. [, ] In these reactions, this compound (or its 2-methyl derivative) is often formed as a product of pyrazine ring cleavage. The specific products and reaction pathways depend on the substituents present on the 4-hydroxypteridine ring and the reaction conditions employed.
Q3: What is the significance of the reaction between this compound and 6-methyl-1,4,5-triazine-2,3-dione?
A3: This reaction forms the basis for synthesizing novel penta-azaphenoxazine derivatives. [] Specifically, the reaction yields 1-amino-7-methyl-2,4,6,8,9-penta-azaphenoxazine, showcasing the potential of this compound as a building block for generating structurally diverse and biologically relevant heterocycles.
Q4: Are there any analytical methods specifically designed for quantifying this compound?
A4: While the provided research doesn't detail specific quantification methods, it highlights the use of this compound sulfate in the spectrophotometric determination of ruthenium. [] This suggests its potential as an analytical reagent and points towards the possibility of developing specific spectrophotometric methods for its quantification.
Q5: How does the structure of this compound contribute to its utility in organic synthesis?
A5: The presence of both amino and hydroxyl groups in this compound makes it a versatile building block. These functional groups allow for diverse reactions, including condensation reactions with ketones and aldehydes, nucleophilic aromatic substitution with halogenated heterocycles, and diazotization reactions to form azo compounds. This versatility makes it valuable in synthesizing various heterocyclic systems with potential biological and medicinal applications.
Q6: What are the implications of generating a novel tetraazaanalog of phenothiazine from this compound?
A6: This novel synthesis pathway highlights the potential of using this compound to create new pharmacologically active compounds. [] Phenothiazines possess diverse biological activities, and creating a tetraazaanalog with a modified structure opens up possibilities for exploring new therapeutic applications. This finding emphasizes the importance of this compound as a starting material for drug discovery research.
Q7: Beyond its use in synthesizing complex heterocycles, are there other applications of this compound?
A7: Interestingly, this compound serves as a precursor in the synthesis of hypoxanthine, a naturally occurring purine base. [] This highlights its role in nucleic acid chemistry and potential applications in developing synthetic routes for other biologically relevant purines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.